3-Chlorobenzyl chloride
Overview
Description
3-Chlorobenzyl chloride is an organic compound with the chemical formula C7H6Cl2. It is a colorless to light yellow liquid that is widely used in the chemical industry as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 3-Chlorobenzyl chloride is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form covalent bonds. This makes it a useful building block for the synthesis of various compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Chlorobenzyl chloride. However, it is considered to be a toxic compound and should be handled with care. It can cause irritation to the skin, eyes, and respiratory tract. Prolonged exposure to 3-Chlorobenzyl chloride can lead to more severe health effects, including liver and kidney damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Chlorobenzyl chloride in lab experiments is its versatility. It can be used to synthesize a wide range of compounds, making it a useful building block for organic synthesis. However, its toxic nature makes it a hazardous compound to handle, and appropriate safety precautions should be taken when working with it.
Future Directions
There are several future directions for research on 3-Chlorobenzyl chloride. One area of interest is the development of new synthetic methods for the compound. This could involve the use of alternative catalysts or reaction conditions to improve the yield and selectivity of the synthesis. Another area of interest is the development of new applications for 3-Chlorobenzyl chloride. This could involve the synthesis of new pharmaceuticals or agrochemicals with improved properties or reduced toxicity. Overall, 3-Chlorobenzyl chloride is a versatile and useful building block for organic synthesis, with many potential applications in scientific research and industry.
Synthesis Methods
The synthesis of 3-Chlorobenzyl chloride can be achieved through various methods. One of the most common methods is the reaction of 3-chlorotoluene with thionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method involves the reaction of 3-chlorotoluene with hydrochloric acid in the presence of a catalyst, such as copper(II) chloride. Both methods result in the formation of 3-Chlorobenzyl chloride with high yields.
Scientific Research Applications
3-Chlorobenzyl chloride has been widely used in scientific research for the synthesis of various pharmaceuticals and agrochemicals. It is a versatile building block that can be used to synthesize a wide range of compounds, including antihistamines, anti-inflammatory agents, and herbicides. For example, 3-Chlorobenzyl chloride is a key intermediate in the synthesis of the antihistamine drug, cetirizine. It is also used in the synthesis of the herbicide, dicamba.
properties
IUPAC Name |
1-chloro-3-(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRAFHHXYIQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057786 | |
Record name | alpha,3-Dichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzyl chloride | |
CAS RN |
620-20-2 | |
Record name | 3-Chlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m,alpha-Dichlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-3-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha,3-Dichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,3-dichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M,ALPHA-DICHLOROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXH4Y96Y2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.